molecular formula C8H9N3O2 B12556506 1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one CAS No. 143150-77-0

1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one

Cat. No.: B12556506
CAS No.: 143150-77-0
M. Wt: 179.18 g/mol
InChI Key: VRUKIFVDFLEAFC-UHFFFAOYSA-N
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Description

1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one is a compound that features both an imidazole ring and a pyrrolidin-2-one moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the pyrrolidin-2-one is a lactam, a cyclic amide

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated systems and continuous flow reactors to optimize reaction conditions and scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidin-2-one moiety.

    Substitution: Both the imidazole and pyrrolidin-2-one rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The pyrrolidin-2-one moiety can interact with proteins and other biomolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Pyrrolidine-2-one: A simpler lactam structure without the imidazole ring.

    Imidazole: A basic heterocyclic compound without the pyrrolidin-2-one moiety.

    Pyrrolizines: Compounds that feature a fused pyrrole and pyrrolidine ring system.

Uniqueness: 1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one is unique due to the combination of the imidazole and pyrrolidin-2-one moieties. This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to its simpler counterparts.

Properties

CAS No.

143150-77-0

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

1-(imidazole-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C8H9N3O2/c12-7-2-1-4-11(7)8(13)10-5-3-9-6-10/h3,5-6H,1-2,4H2

InChI Key

VRUKIFVDFLEAFC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C(=O)N2C=CN=C2

Origin of Product

United States

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